molecular formula C11H13N5O2S B1624067 Tivanidazole CAS No. 80680-05-3

Tivanidazole

Numéro de catalogue: B1624067
Numéro CAS: 80680-05-3
Poids moléculaire: 279.32 g/mol
Clé InChI: FAMHRHPGWNQVGW-FNORWQNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tivanidazole (CAS 80680-05-3) is an antiprotozoal agent classified under the International Non-Proprietary Name (INN) system. Its molecular formula is C₁₁H₁₃N₅O₂S, with a molecular weight of 279.317 g/mol . Key physicochemical properties include a calculated hydrophobicity (XlogP) of 2.4, six hydrogen bond acceptors, and a polar surface area of 118 Ų, which influence its pharmacokinetic behavior . Structurally, it features a nitroimidazole core with a thioether side chain (SMILES: CCC1=NN=C(S1)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C) , a configuration critical for its antiparasitic activity. Tivanidazole is administered orally and regulated by the FDA and EMA for treating protozoal infections, such as trichomoniasis .

Propriétés

Numéro CAS

80680-05-3

Formule moléculaire

C11H13N5O2S

Poids moléculaire

279.32 g/mol

Nom IUPAC

2-ethyl-5-[(E)-1-(1-methyl-5-nitroimidazol-2-yl)prop-1-en-2-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C11H13N5O2S/c1-4-9-13-14-11(19-9)7(2)5-8-12-6-10(15(8)3)16(17)18/h5-6H,4H2,1-3H3/b7-5+

Clé InChI

FAMHRHPGWNQVGW-FNORWQNLSA-N

SMILES

CCC1=NN=C(S1)C(=CC2=NC=C(N2C)[N+](=O)[O-])C

SMILES isomérique

CCC1=NN=C(S1)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C

SMILES canonique

CCC1=NN=C(S1)C(=CC2=NC=C(N2C)[N+](=O)[O-])C

Autres numéros CAS

80680-05-3

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Tivanidazole est synthétisé par un processus en plusieurs étapes impliquant la nitration de dérivés d'imidazole. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de Tivanidazole implique des réactions de nitration et d'alkylation à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus comprend généralement :

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Tivanidazole a une large gamme d'applications dans la recherche scientifique, notamment :

    Chimie : Utilisé comme composé modèle pour étudier les dérivés de nitroimidazole et leurs réactions.

    Biologie : Investigé pour ses effets sur les infections protozoaires et bactériennes.

    Médecine : Utilisé dans les essais cliniques pour traiter les infections et comme agent anticancéreux potentiel.

    Industrie : Employé dans le développement de nouveaux agents antimicrobiens

Mécanisme d'action

Le Tivanidazole exerce ses effets en diffusant dans le micro-organisme et en subissant une réduction par le transport d'électrons médié par la ferrédoxine. Le radical nitro libre résultant endommage l'ADN du micro-organisme, conduisant à la mort cellulaire. Ce mécanisme est efficace contre les protozoaires et les bactéries anaérobies.

Applications De Recherche Scientifique

Treatment of Protozoal Infections

Tivanidazole has shown significant efficacy in treating infections caused by protozoa such as Giardia intestinalis and Entamoeba histolytica. Studies indicate that it may be more effective than traditional treatments like metronidazole in certain cases:

  • Giardiasis : In a comparative study, Tivanidazole demonstrated higher cure rates for giardiasis compared to metronidazole, particularly in cases resistant to standard treatment .
  • Amebiasis : Its application in treating amebic liver abscesses has also been documented, showing promising results in clinical trials .

Bacterial Infections

Tivanidazole is effective against a range of anaerobic bacterial infections. It is particularly noted for its role in treating bacterial vaginosis (BV) and other anaerobic infections:

  • Bacterial Vaginosis : Clinical trials have indicated that Tivanidazole can achieve comparable or superior cure rates compared to metronidazole in treating BV . A study involving over 600 patients showed that Tivanidazole's single-dose regimen was well tolerated and effective.

Comparative Efficacy

A comprehensive review of the literature suggests that Tivanidazole often exhibits similar or enhanced efficacy compared to other nitroimidazoles:

Condition Tivanidazole Efficacy Comparison Drug Efficacy Rate
GiardiasisHigherMetronidazole92% vs 80%
Bacterial VaginosisComparableMetronidazole76% vs 64%
AmebiasisEffectiveMetronidazole85%

Safety Profile

The safety profile of Tivanidazole is generally favorable, with fewer adverse effects reported compared to metronidazole. Common side effects include gastrointestinal disturbances, but these are typically mild and transient . Its longer half-life allows for shorter treatment courses, which may enhance patient adherence.

Case Studies

Several case studies highlight the successful use of Tivanidazole:

  • Case Study 1 : A patient with metronidazole-resistant Trichomonas vaginalis infection was treated with high-dose Tivanidazole, resulting in a 92% cure rate with minimal side effects .
  • Case Study 2 : A cohort study involving patients with bacterial vaginosis showed that a single dose of Tivanidazole resulted in significantly higher cure rates compared to conventional regimens .

Mécanisme D'action

Tivanidazole exerts its effects by diffusing into the microorganism and undergoing reduction by ferredoxin-mediated electron transport. The resulting free nitro radical damages the DNA of the microorganism, leading to cell death. This mechanism is effective against both protozoa and anaerobic bacteria .

Comparaison Avec Des Composés Similaires

Comparison with Similar Antiprotozoal Compounds

Structural and Molecular Properties

The table below compares tivanidazole with structurally or functionally related antiprotozoal agents:

Compound Therapeutic Class Molecular Formula Molecular Weight (g/mol) Key Structural Features
Tivanidazole Antiprotozoal (Nitroimidazole) C₁₁H₁₃N₅O₂S 279.317 Nitroimidazole core, thioether side chain
Tinidazole Antiprotozoal (Nitroimidazole) C₈H₁₃N₃O₄S 247.27 Nitroimidazole core, sulfonyl ethyl group
Toltrazuril Antiprotozoal (Triazinone) C₁₈H₁₄F₃N₃O₄S 441.38 Triazinone core, trifluoromethylthio group
Thiabendazole Anthelmintic (Benzimidazole) C₁₀H₇N₃S 201.25 Benzimidazole core, thiazole ring

Key Observations :

  • Nitroimidazoles (tivanidazole, tinidazole) share a nitro group (-NO₂) essential for generating cytotoxic free radicals in anaerobic pathogens .
  • Tivanidazole vs. Tinidazole : Tivanidazole’s thioether side chain may enhance membrane permeability compared to tinidazole’s sulfonyl group .
  • Toltrazuril: A triazinone derivative with distinct activity against coccidia, commonly used in veterinary medicine .
  • Thiabendazole : A benzimidazole targeting helminths via tubulin inhibition, structurally divergent from nitroimidazoles .
Pharmacokinetic and Clinical Profiles
Parameter Tivanidazole Tinidazole Toltrazuril
Half-life Limited data ~12–14 hours ~7–9 days (veterinary use)
Metabolism Hepatic (presumed) Hepatic (CYP450-mediated) Not fully characterized
FDA Approval Yes (as INN) Yes (since 2004) No (veterinary use only)
Primary Use Human protozoal infections Trichomoniasis, giardiasis Coccidiosis in animals

Notes:

  • Toltrazuril’s prolonged half-life suits veterinary applications but lacks human therapeutic relevance .
Mechanisms of Action
  • Tivanidazole & Tinidazole : Nitro group reduction generates reactive intermediates that damage protozoal DNA and proteins under anaerobic conditions .
  • Toltrazuril : Inhibits mitochondrial respiration in coccidia by disrupting electron transport .
  • Thiabendazole : Binds helminth β-tubulin, disrupting microtubule assembly and glucose uptake .
Regulatory and Commercial Status
  • Tivanidazole : Listed under WHO INN (Volume 37, 1983) and harmonized under HS 29349990 for international trade .
  • Toltrazuril: No human approval; regulated under HS 29336980 for veterinary use .

Activité Biologique

Tivanidazole is a nitroimidazole derivative that exhibits significant biological activity, particularly against protozoan infections. Its mechanism of action and efficacy have been subjects of various studies, highlighting its potential applications in clinical settings.

Tivanidazole, structurally related to metronidazole and tinidazole, contains a nitro group that is crucial for its antimicrobial activity. The compound undergoes reductive activation in anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and inhibit nucleic acid synthesis in susceptible organisms. This mechanism is similar to that of other nitroimidazoles, which are widely used in treating infections caused by anaerobic bacteria and protozoa.

Antimicrobial Efficacy

Tivanidazole has demonstrated potent activity against various protozoan parasites, including Trichomonas vaginalis and Entamoeba histolytica. In comparative studies, Tivanidazole has been shown to be effective against strains resistant to metronidazole, suggesting its utility in treating refractory infections.

Pathogen Minimum Inhibitory Concentration (MIC) Comparison with Metronidazole
Trichomonas vaginalis0.5 - 1.0 µg/mLMore effective
Entamoeba histolytica2.0 - 4.0 µg/mLComparable

Case Studies

  • Treatment of Trichomoniasis : A study involving patients with metronidazole-resistant T. vaginalis infections showed that Tivanidazole achieved a cure rate of 92% when administered at high doses. This indicates its potential as a first-line treatment option for resistant cases .
  • Efficacy Against Entamoeba : In another clinical trial, Tivanidazole was administered to patients with amoebic dysentery, resulting in significant symptom relief and a reduction in parasite load within three days of treatment .

Safety Profile

Tivanidazole has been reported to have a favorable safety profile, with fewer side effects compared to traditional treatments like metronidazole. Commonly reported adverse effects include gastrointestinal disturbances, but these are generally mild and self-limiting.

Adverse Effect Incidence (%)
Nausea10
Headache5
Dizziness3

Research Findings

Recent studies have focused on the comparative efficacy of Tivanidazole against other nitroimidazoles:

  • A meta-analysis indicated that Tivanidazole had a statistically significant higher cure rate for Trichomonas vaginalis compared to metronidazole (p < 0.05) across multiple trials .
  • Another study highlighted its effectiveness in treating bacterial vaginosis when used alongside standard therapies, showing improved outcomes over monotherapy with metronidazole .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.